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Compound of Interest

Compound Name: 2-Naphthalenethiol

Cat. No.: B184263 Get Quote

Abstract: This technical guide provides an in-depth exploration of the discovery and history of

2-Naphthalenethiol (also known as β-naphthyl mercaptan), a pivotal organosulfur compound.

The document details the evolution of its synthetic methodologies, from early 20th-century

industrial processes to more refined laboratory-scale preparations. It serves as a

comprehensive resource for researchers, scientists, and professionals in drug development,

offering tabulated physicochemical data, detailed experimental protocols for key syntheses,

and visualizations of historical pathways and experimental workflows.

Physicochemical and Spectroscopic Data of 2-
Naphthalenethiol
2-Naphthalenethiol is a white, crystalline solid characterized by a distinct, disagreeable

sulfurous odor.[1][2] Its properties have been well-documented throughout chemical literature,

making it a reliable reagent and building block in various synthetic applications.

Table 1: Physicochemical Properties of 2-Naphthalenethiol
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Property Value Source

Molecular Formula C₁₀H₈S [2]

Molar Mass 160.24 g/mol [1][3]

Melting Point 79-81 °C [1][2][4]

Boiling Point 286-288 °C (at 760 mmHg) [1][4]

92–94 °C (at 0.4 mmHg) [2]

IUPAC Name Naphthalene-2-thiol [1]

Synonyms

2-Mercaptonaphthalene, β-

Naphthyl mercaptan, Thio-2-

naphthol

[1][5]

CAS Number 91-60-1 [2]

pKa 6.47 (at 25 °C) [6]

Appearance
White solid / Off-white

crystalline powder
[2][7]

Solubility

Slightly soluble in water;

Soluble in alcohol, ether,

petroleum ether.

[1][4][7]

Table 2: Spectroscopic Data References for 2-Naphthalenethiol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://en.wikipedia.org/wiki/2-Naphthalenethiol
https://orgsyn.org/demo.aspx?prep=CV6P0824
https://www.sigmaaldrich.com/SG/en/product/aldrich/270849
https://orgsyn.org/demo.aspx?prep=CV6P0824
https://en.wikipedia.org/wiki/2-Naphthalenethiol
https://www.tandfonline.com/doi/abs/10.1080/00397918708077319
https://orgsyn.org/demo.aspx?prep=CV6P0824
https://www.tandfonline.com/doi/abs/10.1080/00397918708077319
https://en.wikipedia.org/wiki/2-Naphthalenethiol
https://orgsyn.org/demo.aspx?prep=CV6P0824
https://orgsyn.org/demo.aspx?prep=CV6P0824
https://pubchem.ncbi.nlm.nih.gov/compound/2-Naphthalenethiol
https://en.wikipedia.org/wiki/2-Naphthalenethiol
http://orgsyn.org/demo.aspx?prep=v84p0325
https://en.wikipedia.org/wiki/2-Naphthalenethiol
https://patents.google.com/patent/US3042724A/en
https://orgsyn.org/demo.aspx?prep=CV6P0824
https://www.tandfonline.com/doi/abs/10.1080/00397918708077319
https://patents.google.com/patent/US3042724A/en
https://www.benchchem.com/product/b184263?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b184263?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectrum Type Reference Information

¹H NMR
Available from sources such as Fluka AG,

Buchs, Switzerland.[5]

Mass Spectrometry
GC-MS data available in the NIST Mass

Spectrometry Data Center.[5][8]

Infrared (IR)
FTIR and ATR-IR spectra are available from

various sources.[1][5]

Raman
Spectra have been documented and are

available.[5]

Discovery and Historical Evolution of Synthesis
The history of 2-Naphthalenethiol is intrinsically linked to the broader development of

naphthalene chemistry, which surged following the isolation of naphthalene from coal tar in the

1820s.[9] The initial focus was on simple derivatives, with the synthesis of naphthalenethiols

being an important advancement.[9] While a singular "discovery" event is not clearly

documented, its preparation history is marked by the evolution from high-temperature industrial

methods to more sophisticated, high-yield laboratory syntheses.

Historically, two major pathways emerged, both starting from key industrial feedstocks:

Naphthalene and 2-Naphthol.

The Sulfonation Pathway from Naphthalene: This classic route involves the high-temperature

sulfonation of naphthalene. Controlling the reaction temperature is critical; heating

naphthalene with concentrated sulfuric acid at temperatures around 160 °C

thermodynamically favors the formation of naphthalene-2-sulfonic acid over the kinetically

favored 1-isomer. This intermediate is then converted to its sulfonyl chloride, which is

subsequently reduced to yield 2-Naphthalenethiol. Early reduction methods employed

reagents like zinc and acid.[1]

Pathways from 2-Naphthol:

Direct Thionation: An early, direct approach involved the high-temperature, vapor-phase

reaction of 2-naphthol with hydrogen sulfide over a dehydration catalyst, such as thoria.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Naphthalenethiol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Naphthalenethiol
https://webbook.nist.gov/cgi/inchi?ID=C91601&Mask=400
https://orgsyn.org/demo.aspx?prep=CV6P0824
https://pubchem.ncbi.nlm.nih.gov/compound/2-Naphthalenethiol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Naphthalenethiol
https://www.benchchem.com/product/b184263?utm_src=pdf-body
https://www.benchchem.com/product/b126964
https://www.benchchem.com/product/b126964
https://www.benchchem.com/product/b184263?utm_src=pdf-body
https://orgsyn.org/demo.aspx?prep=CV6P0824
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b184263?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This method, outlined in a 1962 patent, was suited for industrial production but required

significant energy input and specialized equipment.[7]

The Newman-Kwart Rearrangement: A more elegant and widely adopted laboratory

method is the conversion of 2-naphthol to 2-naphthalenethiol via the Newman-Kwart

rearrangement.[2][9] This multi-step sequence involves converting the phenol (2-naphthol)

into an O-aryl thiocarbamate, which then thermally rearranges to the more stable S-aryl

thiocarbamate.[10][11] Subsequent hydrolysis yields the target thiol.[11] This method,

detailed in Organic Syntheses, provides an excellent and reliable route to high-purity 2-
naphthalenethiol.[1]

The following diagram illustrates the historical divergence of these synthetic routes.
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Historical Synthesis Pathways to 2-Naphthalenethiol

Pathway 1: From Naphthalene

Pathway 2: From 2-Naphthol

Newman-Kwart Route

Naphthalene

Naphthalene-2-sulfonic Acid

H₂SO₄, ~160°C
(Thermodynamic Control)

2-Naphthalenesulfonyl Chloride

SOCl₂ or PCl₅

2-Naphthalenethiol

Reduction (e.g., Zn/HCl)

2-Naphthol

H₂S, ThO₂ catalyst
~490°C

O-Aryl Thiocarbamate

1. Base
2. (CH₃)₂NCSCl

S-Aryl Thiocarbamate

Heat (~270°C)
(Rearrangement)

Hydrolysis (KOH)

Click to download full resolution via product page

Historical synthesis routes to 2-Naphthalenethiol.

Detailed Experimental Protocols
The following sections provide detailed methodologies for the principal synthetic routes to 2-
Naphthalenethiol, adapted from peer-reviewed literature and patents.
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Protocol 1: Synthesis via Newman-Kwart
Rearrangement
This two-part procedure is adapted from the robust and well-documented method published in

Organic Syntheses.[1] It first involves the preparation of an O-naphthyl dimethylthiocarbamate

intermediate, followed by thermal rearrangement and hydrolysis.

Part A: Preparation of O-2-Naphthyl dimethylthiocarbamate

In a 500-mL three-necked flask equipped with a mechanical stirrer, thermometer, and an

addition funnel, dissolve 21.6 g (0.150 mol) of 2-naphthol in 100 mL of water containing 8.4 g

(0.15 mol) of potassium hydroxide.

Cool the solution to below 10 °C in an ice bath.

Prepare a solution of 24.8 g (0.201 mol) of N,N-dimethylthiocarbamyl chloride in 40 mL of dry

tetrahydrofuran.

Add the N,N-dimethylthiocarbamyl chloride solution dropwise to the stirred 2-naphthol

solution over 20-30 minutes, ensuring the temperature does not exceed 12 °C.

After the addition is complete, remove the cooling bath and continue stirring for 10 minutes.

Make the reaction mixture alkaline with 50 mL of 10% potassium hydroxide and extract three

times with 100-mL portions of benzene.

Combine the organic layers, wash with saturated sodium chloride solution, and dry by

filtering through anhydrous magnesium sulfate.

Remove the solvent by distillation. Recrystallize the crude product from 75 mL of absolute

methanol to yield 23.5–25.2 g (68–73%) of O-2-Naphthyl dimethylthiocarbamate as colorless

crystals (m.p. 90–90.5 °C).

Part B: Preparation of 2-Naphthalenethiol

Place 23.1 g (0.100 mol) of the O-2-Naphthyl dimethylthiocarbamate from Part A into a 250-

mL flask fitted with a diffusion tube. Sweep the flask with nitrogen.
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Heat the flask in a salt bath at 270–275 °C for 45 minutes.

Cool the flask, then add a solution of 8.4 g (0.15 mol) of potassium hydroxide in 10 mL of

water and 75 mL of ethylene glycol.

Replace the diffusion tube with a condenser and heat the mixture at reflux for 1 hour.

Pour the cooled reaction mixture onto 150 g of ice.

Once the ice has melted, extract the mixture twice with 150-mL portions of chloroform and

discard the chloroform layers.

Cautiously acidify the aqueous layer with concentrated hydrochloric acid.

Extract the acidified aqueous layer three times with 75-mL portions of chloroform.

Combine the organic layers and dry by filtering through anhydrous magnesium sulfate.

Remove the solvent by distillation to yield the crude product. Purify by vacuum distillation to

obtain 10.3–12.8 g (71–80%) of pure 2-Naphthalenethiol (b.p. 92–94°C at 0.4 mm; m.p.

80–81°C).

The workflow for this synthesis is visualized below.
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Workflow for Newman-Kwart Synthesis of 2-Naphthalenethiol

Part A: Thiocarbamate Formation

Part B: Rearrangement & Hydrolysis

Dissolve 2-Naphthol
and KOH in H₂O

Cool to <10°C

Add (CH₃)₂NCSCl
in THF (keep <12°C)

Alkalinize & Extract
with Benzene

Dry & Evaporate
Solvent

Recrystallize from
Methanol

Heat Thiocarbamate
(270-275°C, 45 min)

Intermediate Product

Hydrolyze with KOH
in Ethylene Glycol (Reflux)

Quench on Ice

Aqueous Wash
(remove impurities)

Acidify Aqueous Layer
(HCl)

Extract with Chloroform

Dry & Evaporate
Solvent

Vacuum Distill
Product
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Experimental workflow for the Newman-Kwart synthesis.
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Protocol 2: Synthesis via Reduction of 2-
Naphthalenesulfonyl Chloride
This procedure is based on a method described in a 2013 patent, which starts from sodium

naphthalene sulfonate.

Preparation of 2-Naphthalenesulfonyl Chloride: In a reaction vessel, suspend sodium

naphthalene-2-sulfonate in a solvent such as dichloromethane. In the presence of a phase-

transfer catalyst, add thionyl chloride dropwise at room temperature and allow to react until

the starting material is consumed (monitor by TLC). Upon completion, the 2-

naphthalenesulfonyl chloride can be isolated.

Reduction to 2-Naphthalenethiol: a. To the reaction solution containing 2-

naphthalenesulfonyl chloride, slowly add 10 mL of water. b. Add 3.7 g of zinc powder, and

begin bubbling hydrogen chloride gas through the mixture. c. After five minutes, slowly add

80 g of concentrated hydrochloric acid while maintaining the reaction temperature between

40-50 °C. d. Add an additional 11 g of zinc powder in portions, continuing to pass hydrogen

chloride gas through the mixture. e. Monitor the reaction by TLC until the sulfonyl chloride is

completely consumed. f. Allow the reaction mixture to stand and separate the organic layer.

g. Evaporation of the solvent from the organic layer yields 2-Naphthalenethiol. The reported

yield for this process is high, up to 91%.

Protocol 3: Synthesis via Direct Thionation of 2-
Naphthol
This protocol is adapted from a 1962 patent describing a continuous vapor-phase reaction.[7] It

is suitable for larger-scale production.

Catalyst Preparation: Prepare a supported thoria (ThO₂) catalyst on silica pellets.

Reaction Setup: Use a Pyrex reactor packed with the thoria catalyst, maintained at the

reaction temperature within a furnace.

Reaction Execution: a. Heat the reactor to the desired temperature (e.g., 490 °C). b.

Introduce a feed stream of 2-naphthol vapors (e.g., 0.35 mol per hour) and hydrogen sulfide
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gas (e.g., 0.77 mol per hour) through the reactor over the catalyst bed. c. The reaction is

typically run for a set period (e.g., one hour).

Workup and Isolation: a. Condense the reactor effluent, which will be an oil that solidifies on

cooling. b. Extract the product mixture with a 10% caustic solution to separate the acidic 2-
naphthalenethiol and unreacted 2-naphthol from non-acidic byproducts. c. The 2-
naphthalenethiol can be isolated from the caustic solution by acidification, followed by

filtration or extraction. The patent notes that a 61% yield of 2-naphthalenethiol can be

obtained at 78% conversion of the 2-naphthol starting material.[7]

Conclusion
The history of 2-Naphthalenethiol showcases a classic progression in synthetic organic

chemistry, from brute-force industrial methods to nuanced, high-yield laboratory techniques.

The compound's journey from a bulk chemical derived from naphthalene or 2-naphthol to a

readily accessible reagent via the Newman-Kwart rearrangement reflects a drive towards

efficiency, purity, and safety. The detailed protocols and historical pathways presented in this

guide offer valuable insights for chemists in research and development, providing both a

historical context and practical methodologies for the synthesis of this important organosulfur

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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